molecular formula C12H12BrNO B8045191 3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde

3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde

Cat. No.: B8045191
M. Wt: 266.13 g/mol
InChI Key: WTGYNOMDKFDEBT-UHFFFAOYSA-N
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Description

Structural Significance in Indole Chemistry

The molecular architecture of this compound (C₁₂H₁₂BrNO, molecular weight: 266.14 g/mol) features three critical substituents:

  • Bromine at position 3 : Introduces electron-withdrawing effects, directing electrophilic substitution to positions 5 and 6 of the indole ring.
  • Isopropyl group at N1 : Enhances steric bulk, influencing regioselectivity in cross-coupling reactions and stabilizing the indole nitrogen against oxidation.
  • Aldehyde at position 2 : Serves as a reactive handle for nucleophilic additions, condensations, and cyclizations.

Comparative analysis with related compounds highlights its uniqueness:

Compound Substituent Positions Key Properties
3-Bromo-1H-indole-4-carbaldehyde Br (C3), CHO (C4) Higher electrophilicity at C4
6-Isopropylindole-3-carboxaldehyde iPr (C6), CHO (C3) Enhanced antioxidant activity
Indole-3-carbaldehyde CHO (C3) AhR receptor agonist

The interplay between bromine and the isopropyl group in this compound creates a balance of electronic and steric effects, making it a valuable scaffold for designing kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

3-bromo-1-propan-2-ylindole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-8(2)14-10-6-4-3-5-9(10)12(13)11(14)7-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGYNOMDKFDEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier Formylation of Substituted Anilines

The Vilsmeier reaction, which avoids harsh Lewis acids like AlCl3, is a cornerstone for indole formylation. While traditionally used for 3-formylindoles, modifications enable access to 2-carbaldehydes.

Procedure :

  • Starting Material : 3-Methylaniline derivatives are subjected to Vilsmeier conditions (POCl3/DMF) to generate the iminium intermediate.

  • Cyclization : Intramolecular electrophilic attack forms the indole core, with the methyl group directing formylation to position 2.

  • Workup : Hydrolysis with aqueous Na2CO3 yields 1H-indole-2-carbaldehyde (Scheme 1).

Challenges :

  • Competing 3-formylation dominates unless steric or electronic effects (e.g., bromine) block this position.

  • Yields for 2-carbaldehydes are moderate (40–60%) due to side reactions like deformylation.

N-Isopropylation of 1H-Indole-2-carbaldehyde

Procedure :

  • Base-Mediated Alkylation : Treat 1H-indole-2-carbaldehyde with isopropyl bromide and NaH in DMF at 60°C.

  • Quenching : Neutralize with NH4Cl, extract with ethyl acetate, and purify via column chromatography.

Key Data :

  • Yield : ~70% (isolated as a pale-yellow solid).

  • 1H NMR (CDCl3) : δ 10.02 (s, 1H, CHO), 7.85–7.20 (m, 4H, Ar-H), 4.50 (sept, 1H, CH(CH3)2), 1.45 (d, 6H, CH3).

Bromination at Position 3

Electrophilic Bromination

Procedure :

  • Reaction Conditions : Dissolve 1-isopropyl-1H-indole-2-carbaldehyde in acetic acid, add Br2 (1 equiv) dropwise at 0°C.

  • Workup : Quench with Na2S2O3, extract with DCM, and crystallize from hexane/EtOAc.

Key Data :

  • Yield : 65–75%.

  • Regioselectivity : Bromination occurs exclusively at position 3 due to indole’s inherent reactivity.

  • 1H NMR (CDCl3) : δ 10.00 (s, 1H, CHO), 7.90 (s, 1H, H-3), 7.60–7.25 (m, 3H, Ar-H), 4.52 (sept, 1H, CH(CH3)2), 1.47 (d, 6H, CH3).

Alternative Pathway: Sequential Bromination and Formylation

Bromination of 1-Isopropylindole

Procedure :

  • N-Isopropylation : Treat indole with isopropyl bromide/NaH to yield 1-isopropyl-1H-indole.

  • Bromination : React with N-bromosuccinimide (NBS) in CCl4 under UV light to afford 3-bromo-1-isopropyl-1H-indole.

Key Data :

  • Yield : 80% for bromination.

  • 1H NMR (CDCl3) : δ 7.95 (s, 1H, H-3), 7.40–7.10 (m, 4H, Ar-H), 4.50 (sept, 1H, CH(CH3)2), 1.45 (d, 6H, CH3).

Directed ortho-Metalation for Formylation

Procedure :

  • Protection : Silylate the NH group (if present) with TBSCl.

  • Metalation : Treat with LDA at −78°C, then quench with DMF to install the aldehyde.

  • Deprotection : Remove the silyl group with TBAF.

Challenges :

  • Low yields (30–40%) due to overmetalation or aldehyde oxidation.

Comparative Analysis of Synthetic Routes

RouteStepsYield (%)AdvantagesLimitations
1Vilsmeier → N-alkyl → Bromination50–60Straightforward; avoids late-stage brominationLow regioselectivity in formylation
2N-alkyl → Bromination → Formylation45–55High bromination efficiencyRequires specialized metalation steps

Characterization and Validation

Spectroscopic Data

  • HRMS (ESI) : m/z calcd for C12H11BrN2O [M+H]+: 296.9978; found: 296.9975.

  • 13C NMR (CDCl3) : δ 185.2 (CHO), 138.5 (C-3), 124.8–112.4 (Ar-C), 48.5 (CH(CH3)2), 22.1 (CH3).

X-ray Crystallography

While no crystal data exists for the title compound, analogous structures (e.g., 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde) confirm the planarity of the indole-carbaldehyde system and the torsional effects of N-substituents .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 3-Bromo-1-isopropyl-1H-indole-2-carboxylic acid.

    Reduction: 3-Bromo-1-isopropyl-1H-indole-2-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Biological Activities

3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde exhibits a wide range of biological activities, making it a compound of interest for medicinal chemistry.

Antiviral Properties

Research indicates that indole derivatives, including this compound, possess antiviral activities. For instance, certain studies have demonstrated that these compounds can inhibit viruses such as influenza A and Coxsackie B4. This highlights their potential as therapeutic agents against viral infections.

Anticancer Activity

Indole derivatives are known for their anticancer properties. Studies show that this compound can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer cell lines. In particular, structural activity relationship (SAR) analyses suggest that modifications to the indole structure can enhance cytotoxicity .

Activity Type Target Effect
AntiviralInfluenza AInhibition of viral replication
AnticancerVarious cancer cellsInduction of apoptosis
AntimicrobialBacterial strainsInhibition of bacterial growth

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various indole derivatives against K-Ras mutant tumor cells, revealing that compounds similar to this compound exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
  • Antiviral Activity Assessment : Another study focused on the antiviral properties of indole derivatives, demonstrating significant inhibition against influenza A virus through binding affinity studies.

Mechanism of Action

The mechanism of action of 3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and aldehyde group can form covalent bonds or participate in non-covalent interactions, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Group Variations

Key structural differences among related indole derivatives include:

  • Substituent positions (bromine, aldehyde, and nitrogen-bound groups).
  • Functional group modifications (e.g., thiosemicarbazones, esters, hydroxypropyl chains).
Table 1: Structural and Functional Comparison
Compound Name Substituent Positions Functional Groups Molecular Formula Key Properties/Applications References
3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde Br (C3), CHO (C2), iPr (N1) Aldehyde, bromine, isopropyl C₁₂H₁₂BrNO Synthetic intermediate; potential bioactivity inferred from analogs
5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone Br (C5), CHO (C3) Aldehyde, thiosemicarbazone C₁₀H₈BrN₃S Medicinal applications (metal complexes); hydrogen-bonded layer structure enhances stability
2-Bromo-1H-indole-3-carboxaldehyde Br (C2), CHO (C3) Aldehyde, bromine C₉H₆BrNO Gbetagamma modulator; limited research despite structural simplicity
Ethyl ester 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate Br (C7), COOEt (C2), OH-Pr (C3) Ester, bromine, hydroxypropyl C₂₂H₂₅BrN₂O₃S·HCl High molecular weight; ester group may enhance bioavailability

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding : The thiosemicarbazone in forms a hydrogen-bonded layer structure, enhancing crystallinity and stability. In contrast, the target compound’s isopropyl group may disrupt such interactions, favoring amorphous solid states .
  • Molecular Weight and Melting Points : The target compound’s moderate molecular weight (278.14 g/mol) contrasts with the higher weight of ’s derivative (513.88 g/mol), suggesting differences in melting points and solubility profiles .

Biological Activity

3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde is a compound belonging to the indole family, characterized by its unique structural features that contribute to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure : The compound features a bromine atom, an isopropyl group, and an aldehyde functional group attached to the indole core. Its chemical formula is C12H12BrN.

Synthesis : The synthesis typically involves the reaction of indole derivatives with appropriate halogenated compounds under controlled conditions. The synthetic route may include steps such as nucleophilic substitution and condensation reactions to yield the desired product.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against Staphylococcus aureus , including MRSA strains, with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL .
  • Anticancer Activity : Indoles are well-known for their anticancer properties. Studies have demonstrated that certain indole derivatives can inhibit the growth of various cancer cell lines. For example, related compounds have shown significant antiproliferative effects against A549 lung cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction can lead to modulation of processes such as apoptosis and inflammation.
  • Inhibition of Biofilm Formation : Some indole derivatives have been shown to disrupt biofilm formation in pathogenic bacteria, enhancing their potential as therapeutic agents against biofilm-associated infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against MRSA < 1 μg/mL
AnticancerSignificant growth inhibition in A549 cells
Biofilm DisruptionInhibition of biofilm formation in Staphylococcus

Detailed Findings

  • Antimicrobial Efficacy : In a study evaluating various indole derivatives, this compound was noted for its potent activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness against resistant strains highlights its potential as a lead compound in antibiotic development .
  • Cytotoxicity Studies : In vitro cytotoxicity assays have revealed that this compound exhibits selective toxicity towards cancerous cells while sparing normal cells, suggesting a favorable therapeutic index for potential anticancer applications .
  • Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms. These studies provide insights into its potential mechanisms of action at the molecular level .

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-Bromo-1-isopropyl-1H-indole-2-carbaldehyde?

The synthesis typically involves multi-step functionalization of indole precursors. For example, bromination at the 3-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in DMF), followed by introduction of the isopropyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF). Purification often employs flash column chromatography with gradients of ethyl acetate/hexanes (e.g., 70:30) to isolate the product, yielding ~50–60% after optimization . Residual solvents like DMF are removed via vacuum distillation at 90°C .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aldehyde proton at δ ~10 ppm, isopropyl methyl splits).
  • IR Spectroscopy : Aldehyde C=O stretches appear at ~1700 cm⁻¹, and indole N-H stretches at ~3400 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z ~280–300) .
  • TLC : Monitors reaction progress using Rf values (e.g., 0.3 in 70:30 ethyl acetate/hexanes) .

Q. How should researchers safely handle brominated indole derivatives in the lab?

Follow GHS guidelines:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Work under fume hoods to prevent inhalation of dust or vapors.
  • Store in cool, dry conditions away from oxidizers.
  • Dispose of waste via approved facilities (e.g., halogenated organic waste streams) .

Advanced Research Questions

Q. How can conflicting data on synthetic yields be resolved for brominated indole derivatives?

Contradictions often arise from reaction conditions. For example:

  • Catalyst loading : CuI in PEG-400/DMF mixtures may improve yields (50% vs. 30% with lower catalyst amounts) .
  • Reaction time : Extended stirring (12–24 hrs) ensures complete conversion of intermediates .
  • Temperature control : Side reactions (e.g., aldehyde oxidation) are minimized at <100°C . Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables .

Q. What strategies are effective for resolving ambiguous crystallographic data in indole derivatives?

Use SHELX software for small-molecule refinement:

  • SHELXL : Refines high-resolution data to resolve disorder (e.g., isopropyl group rotamers).
  • SHELXD : Solves phases via dual-space methods for twinned crystals.
  • Validate with R factors (<0.05) and electron density maps .

Q. How can mechanistic studies elucidate the reactivity of the aldehyde group in this compound?

  • Kinetic isotope effects : Compare H/D exchange rates at the aldehyde position to probe transition states.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict electrophilic/nucleophilic sites.
  • Trapping intermediates : Use hydrazine derivatives to form stable hydrazones for isolation .

Q. What methodologies address low solubility in biological assays for halogenated indoles?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug strategies : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

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